molecular formula C12H8N2OS B8605012 2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one

2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one

Cat. No.: B8605012
M. Wt: 228.27 g/mol
InChI Key: SWDRVDNQYOVTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry. The presence of multiple reactive sites allows for a wide range of modifications, leading to the synthesis of various polyfunctional analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation. This process can be achieved through various synthetic techniques, including cyclization reactions and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve high-throughput screening and computational chemistry to optimize the reaction conditions. The use of advanced synthetic techniques and automation allows for the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives .

Scientific Research Applications

2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as topoisomerase I, leading to the stabilization of the enzyme-DNA complex and preventing DNA replication. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one is unique due to its specific ring fusion and the presence of multiple reactive sites, which allow for extensive functionalization. This makes it a versatile compound for the development of various bioactive molecules .

Properties

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one

InChI

InChI=1S/C12H8N2OS/c15-11-10-9(6-7-13-11)16-12(14-10)8-4-2-1-3-5-8/h1-7H,(H,13,15)

InChI Key

SWDRVDNQYOVTHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=CNC3=O

Origin of Product

United States

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